molecular formula C11H15NO2S B2522348 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2190365-70-7

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2522348
CAS No.: 2190365-70-7
M. Wt: 225.31
InChI Key: NHTSARRNYUYOBT-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a chemically novel compound of interest in medicinal chemistry and pharmacology research. Its structure incorporates two privileged scaffolds in drug discovery: a pyrrolidine ring and a thiophene heterocycle. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle valued for its ability to contribute to stereochemistry and increase three-dimensional coverage of a molecule, a phenomenon known as "pseudorotation" which can be advantageous for exploring pharmacophore space and optimizing binding interactions with biological targets . Thiophene, a five-membered aromatic ring containing sulfur, is a common bioisostere for phenyl rings and other functional groups, frequently used to fine-tune the electronic properties, potency, and metabolic stability of lead compounds . The 2-methoxy-1-one moiety further adds to the molecular complexity and potential for hydrogen bonding. This specific combination of features makes this compound a valuable intermediate for researchers developing new chemical entities. It is particularly useful for probing structure-activity relationships (SAR) in the design of targeted therapies. Research applications may include, but are not limited to, the synthesis of more complex molecules for screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-methoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-7-11(13)12-4-2-9(6-12)10-3-5-15-8-10/h3,5,8-9H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTSARRNYUYOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a suitable thiophene derivative reacts with the pyrrolidine ring.

    Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it may involve binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Structural Analog 1: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS 1599164-51-8)

Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Key Differences:

  • The pyrrolidine substituent is a methyl group at position 2 instead of thiophen-3-yl.
  • Implications:
  • Lower molecular weight and hydrophobicity compared to the target compound.
  • Limited aromaticity may reduce binding affinity to targets requiring planar interactions .

Structural Analog 2: 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride (CAS 1576056-31-9)

Molecular Formula : C₁₃H₁₇N₂O₂·HCl
Molecular Weight : 272.75 g/mol (free base: 235.3 g/mol)
Key Differences :

  • Pyrrolidine substituent is a 3-amino group, introducing basicity.
  • Ethanone moiety is substituted with a 3-methoxyphenyl group instead of methoxy. Implications:
  • The amino group enhances solubility in aqueous media but may alter receptor selectivity.
  • The phenyl ring provides distinct electronic effects compared to thiophene .

Structural Analog 3: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)

Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 227.28 g/mol Key Differences:

  • Pyrrolidine has a 3-hydroxy group instead of thiophen-3-yl.
  • Thiophene is substituted at position 2 with a methyl group.
    Implications :
  • Hydroxyl group increases polarity and hydrogen-bonding capacity.
  • Methyl-thiophene alters steric and electronic properties compared to unsubstituted thiophen-3-yl .

Structural Analog 4: 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034481-95-1)

Molecular Formula : C₁₅H₁₇N₃O₂S
Molecular Weight : 303.4 g/mol
Key Differences :

  • Pyrrolidine is substituted with a 6-methylpyridazin-3-yloxy group.
  • Thiophene is at position 2 instead of 3.
    Implications :
  • Pyridazine introduces additional hydrogen-bonding sites and aromaticity.
  • Thiophen-2-yl vs. 3-yl substitution alters ring orientation and electronic distribution .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Applications
Target Compound C₁₁H₁₅NO₂S 225.3 3-(Thiophen-3-yl)pyrrolidine, 2-methoxy Thiophene-pyrrolidine hybrid Kinase inhibition, CNS targets
2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one C₈H₁₅NO₂ 157.21 2-Methylpyrrolidine Aliphatic, no aromatic rings Intermediate in organic synthesis
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one C₁₃H₁₇N₂O₂ 235.3 3-Aminopyrrolidine, 3-methoxyphenyl Basic amino group, methoxyphenyl GPCR modulation, drug discovery
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone C₁₀H₁₃NO₂S 227.28 3-Hydroxypyrrolidine, 3-methylthiophen-2-yl Hydroxyl group, methyl-thiophene Enzyme inhibition, chiral catalysts
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone C₁₅H₁₇N₃O₂S 303.4 Pyridazin-3-yloxy, thiophen-2-yl Extended aromatic system, multiple N atoms Anticancer, kinase inhibitors

Biological Activity

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data.

Compound Overview

Chemical Structure:

  • IUPAC Name: 2-methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethanone
  • Molecular Formula: C13H15N3O2S
  • Molecular Weight: 269.34 g/mol

The compound features a methoxy group, a pyrrolidine ring, and a thiophene moiety, suggesting potential interactions with biological targets due to its structural complexity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
  • Thiophene Substitution: The incorporation of the thiophene ring may involve coupling reactions such as Suzuki-Miyaura coupling.
  • Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing similar heterocycles have shown effectiveness against Escherichia coli and Staphylococcus aureus . The presence of the thiophene moiety is hypothesized to enhance this activity due to its electronic properties.

Anticancer Activity

Studies have reported that compounds featuring oxadiazole and pyrrolidine derivatives demonstrate notable antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the range of 1.1 µM to 4.24 µM against MCF-7 and HCT116 cell lines, suggesting that similar structures may also confer anticancer properties on this compound .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer proliferation or microbial resistance.
  • Receptor Modulation: The compound could interact with specific receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is instructive to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Methoxy-1-(3-(furan-3-yl)pyrrolidin-1-yl)ethanoneFuran StructureAntimicrobial
2-Methoxy-1-(3-(pyridin-3-yl)pyrrolidin-1-yl)ethanonePyridine StructureAnticancer

The presence of the thiophene ring in 2-Methoxy-1-(3-(thiophen-3-y)pyrrolidin-1-y)ethanone may provide unique electronic properties that enhance its potential applications in medicinal chemistry .

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